molecular formula C20H24N2O3S B8530157 tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate

tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B8530157
M. Wt: 372.5 g/mol
InChI Key: OGFQXQSMHSOJHT-UHFFFAOYSA-N
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Description

tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzoyl-thiazole moiety and a t-butyloxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Benzoylation: The thiazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Substitution: The benzoyl-thiazole intermediate is reacted with piperidine under suitable conditions to form the desired piperidine derivative.

    Boc Protection: Finally, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Benzyl-substituted piperidine derivatives.

    Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may participate in π-π stacking interactions, while the piperidine ring could engage in hydrogen bonding or hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-t-Butyloxycarbonyl-4-(2-benzyl-thiazol-5-yl)piperidine: Similar structure but with a benzyl group instead of a benzoyl group.

    4-(2-Benzoyl-thiazol-5-yl)piperidine: Lacks the Boc protecting group.

    1-t-Butyloxycarbonyl-4-(2-thiazol-5-yl)piperidine: Lacks the benzoyl group.

Uniqueness

tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate is unique due to the presence of both the Boc protecting group and the benzoyl-thiazole moiety. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

tert-butyl 4-(2-benzoyl-1,3-thiazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)25-19(24)22-11-9-14(10-12-22)16-13-21-18(26-16)17(23)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3

InChI Key

OGFQXQSMHSOJHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(S2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 30 mg of 1-t-butyloxycarbonyl-4-(thiazol-5-yl)piperidine (prepared by method of example 291) in 3 ml THF at −78° C. was added 0.123 mmol of n-BuLi. The reaction was stirred for 20 min, then 18 mg of methyl benzoate was added. The reaction was stirred for 1 hr at −78° C. The solvent was evaporated under reduced pressure. The residue was dissolved in 1:1 MeOH:Et2O then purified by prep TLC with 1:1 hexane:EtOAc to give 11 mg of the title compound.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.123 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step Two

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